molecular formula C11H18ClN3OS B2578560 2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide CAS No. 2411229-39-3

2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide

Cat. No. B2578560
CAS RN: 2411229-39-3
M. Wt: 275.8
InChI Key: AFISUERWOZXDDL-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N,N-dimethylethylamine is C4H10ClN . The InChI key is LQLJZSJKRYTKTP-UHFFFAOYSA-N .


Chemical Reactions Analysis

As an intermediate, 2-Chloro-N,N-dimethylethylamine is used in the syntheses of various compounds, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Physical And Chemical Properties Analysis

2-Chloro-N,N-dimethylethylamine appears as crystals and has a melting point of 201-204 °C (lit.) . The compound is soluble in water (2000mg/ml at 20°C), and alcohol .

Safety and Hazards

2-Chloro-N,N-dimethylethylamine is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Muta. 2 - STOT RE 2 . It is harmful if swallowed, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3OS/c1-7(12)10(16)13-6-5-9-8(2)14-11(17-9)15(3)4/h7H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISUERWOZXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide

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